molecular formula C27H44O3 B12340466 Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)

Cat. No.: B12340466
M. Wt: 416.6 g/mol
InChI Key: ASHXGLQNAMXKCS-XZRIDVCPSA-N
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Description

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is a steroidal compound that belongs to the class of organic molecules known as bile acids and derivatives. These compounds are typically involved in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) typically involves the oxidation of cholesterol. The process may include several steps such as:

    Oxidation: Cholesterol is oxidized using reagents like chromic acid or potassium permanganate.

    Hydrolysis: The oxidized product undergoes hydrolysis to form the desired compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and catalysts is often preferred to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different bile acids.

    Reduction: Reduction reactions can convert it back to cholesterol or other related compounds.

    Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation: Formation of various bile acids.

    Reduction: Conversion to cholesterol or other sterols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in the metabolism and regulation of cholesterol.

    Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders.

    Industry: Used in the production of pharmaceuticals and dietary supplements.

Mechanism of Action

The mechanism of action of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in cholesterol metabolism, such as hydroxysteroid dehydrogenases.

    Pathways: It may influence pathways related to bile acid synthesis and cholesterol homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: Another bile acid with similar properties but different molecular structure.

    Chenodeoxycholic Acid: A bile acid with distinct biological functions.

    Deoxycholic Acid: Known for its role in fat digestion and absorption.

Uniqueness

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is unique due to its specific molecular structure and the particular pathways it influences in cholesterol metabolism.

Conclusion

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is a significant compound in the field of biochemistry and medicine. Its unique properties and various applications make it a valuable subject of study for researchers and industry professionals alike.

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid

InChI

InChI=1S/C27H44O3/c1-17(2)6-5-7-18(3)22-10-11-23-21-9-8-19-16-20(28)12-15-27(19,25(29)30)24(21)13-14-26(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t18-,20+,21+,22-,23+,24+,26-,27-/m1/s1

InChI Key

ASHXGLQNAMXKCS-XZRIDVCPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C(=O)O)C

Origin of Product

United States

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